molecular formula C13H11BrN2O2 B8485513 N-acetyl-N-(4-bromoisoquinolin-1-yl)acetamide

N-acetyl-N-(4-bromoisoquinolin-1-yl)acetamide

Cat. No. B8485513
M. Wt: 307.14 g/mol
InChI Key: IKDMZPFDRDRBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-N-(4-bromoisoquinolin-1-yl)acetamide is a useful research compound. Its molecular formula is C13H11BrN2O2 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-acetyl-N-(4-bromoisoquinolin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-acetyl-N-(4-bromoisoquinolin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-acetyl-N-(4-bromoisoquinolin-1-yl)acetamide

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

N-acetyl-N-(4-bromoisoquinolin-1-yl)acetamide

InChI

InChI=1S/C13H11BrN2O2/c1-8(17)16(9(2)18)13-11-6-4-3-5-10(11)12(14)7-15-13/h3-7H,1-2H3

InChI Key

IKDMZPFDRDRBAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=NC=C(C2=CC=CC=C21)Br)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromoisoquinolin-1-amine (403 mg, 1.81 mmol) in methylene chloride (11 mL) at 0° C. was added N,N-diisopropylethylamine (1.57 mL, 9.03 mmol), followed by acetyl chloride (0.321 mL, 4.52 mmol) dropwise. The mixture was stirred at 0° C. for 10 min then at room temperature for 2 h. The mixture was diluted with DCM (10 mL). Water (20 mL) was added. The organic layer was separated. The aqueous solution was extracted with DCM (10 mL). The combined DCM solutions were dried (Na2SO4). After filtration and concentration, the crude was purified with flash chromatography to give the desired product (470 mg, 85%). 1H NMR (400 MHz, DMSO) δ 8.79 (s, 1H), 8.23 (d, J=8.4, 1H), 8.13 (d, J=8.4, 1H), 8.05 (t, J=7.7, 1H), 7.87 (t, J=7.6, 1H), 2.23 (s, 6H).
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.321 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
85%

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